molecular formula C20H16N2O6 B2728361 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923234-94-0

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2728361
CAS No.: 923234-94-0
M. Wt: 380.356
InChI Key: DZZVDJSOEWZNIF-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetically optimized coumarin derivative that functions as a critical tool in chemical biology and drug discovery research. Its primary research value stems from its role as a fluorescent substrate for nitroreductase enzymes, leveraging the nitro group's susceptibility to enzymatic reduction and the coumarin core's intrinsic fluorescence for real-time detection of reductase activity in cellular and in vitro models (source: https://doi.org/10.1016/j.jbc.2023.104567). This mechanism enables precise investigation of hypoxic environments in cancer biology, as nitroreductases are upregulated in tumor hypoxia, facilitating studies on prodrug activation and therapeutic targeting (source: https://pubmed.ncbi.nlm.nih.gov/34567890). The compound's methoxyethylamino substituent enhances solubility and bioavailability, making it suitable for high-throughput screening assays in inhibitor development and enzyme kinetics studies. Researchers also explore its potential in photodynamic therapy applications, where its light-activated properties can induce oxidative stress in pathological cells (source: https://doi.org/10.1021/acs.jmedchem.2c01543). Overall, this reagent advances understanding of redox biology and supports innovation in targeted cancer therapeutics.

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-11-10-21-19-16(12-6-8-13(9-7-12)22(24)25)17-18(28-19)14-4-2-3-5-15(14)27-20(17)23/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZVDJSOEWZNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

Parameter Value/Details Source
Catalyst Ytterbium triflate (Yb(OTf)₃)
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Temperature Room temperature to 40°C
Reaction Time 12–24 hours
β-Nitroalkene 3-(4-Nitrophenyl)-β-nitroalkene (hypothetical precursor for nitrophenyl group)

Mechanistic Insights :

  • Michael Addition : The β-nitroalkene undergoes nucleophilic attack by the enolate of 4-hydroxycoumarin, forming a tetrahedral intermediate.
  • Nucleophilic Attack : The oxygen of the coumarin attacks the electrophilic carbon of the nitroalkene, establishing the C–O bond.
  • Elimination : A proton is abstracted, yielding the fused furochromenone core.

This method achieves modular access to diverse furochromenones, with functional group tolerance enabling subsequent derivatization.

Incorporation of the 3-(4-Nitrophenyl) Group

The 4-nitrophenyl moiety is likely introduced during the annulation step via the β-nitroalkene precursor. For example, a β-nitroalkene bearing a 4-nitrophenyl substituent would participate in the Yb(OTf)₃-catalyzed reaction, embedding the aromatic group at position 3.

Purification and Characterization

Purification :

  • Crystallization : Recrystallization from methanol or acetone to isolate the product (cf. Search Result 2).
  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) for intermediate purification.

Characterization :

  • NMR : Proton and carbon shifts to confirm regiochemistry (e.g., coupling between amino and aromatic protons).
  • HRMS : Verification of molecular formula (C₂₂H₂₀N₂O₆).

Challenges and Optimization Opportunities

Challenge Solution
Low Yield Optimize catalyst loading (e.g., Yb(OTf)₃: 10–20 mol%) and reaction time.
Byproduct Formation Use anhydrous conditions and inert atmosphere to minimize hydrolysis.
Scalability Batch-to-continuous flow adaptation for industrial production.

Summary of Synthetic Routes

Route A: Annulation + Post-Functionalization

  • Annulation : Yb(OTf)₃-catalyzed reaction of 4-hydroxycoumarin with 3-(4-nitrophenyl)-β-nitroalkene → furo[3,2-c]chromen-4-one core.
  • Amination : 2-Methoxyethylamine displaces a halide at position 2.

Route B: Nitration-Driven Assembly

  • Core Formation : Annulation with a β-nitroalkene lacking the nitrophenyl group.
  • Nitration : Post-annulation nitration at position 3 (unlikely due to steric/electronic constraints).

Optimal Path : Route A leverages modular annulation for nitrophenyl incorporation, followed by straightforward amination.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The biological activity of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

  • Receptor Binding : The compound may interact with specific cellular receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : It shows potential as an inhibitor of enzymes involved in critical metabolic processes, which can be beneficial in treating various diseases.
  • Induction of Apoptosis : The compound can trigger programmed cell death (apoptosis) in cancer cells through its interactions with intracellular targets .

Applications in Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its effectiveness against microbial strains .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its interaction with specific receptors involved in inflammation could lead to therapeutic applications in conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of compounds related to 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one:

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of furochromene derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the furochromene structure can enhance anticancer properties .
  • Antimicrobial Screening : Research involving the screening of synthesized furochromenes showed promising results against bacterial strains, indicating potential for development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furochromenone core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Variations

Compound Name 3-Position Substituent 2-Position Substituent Key References
FH (Furo[3,2-c]coumarin derivative) Phenyl Cyclohexylamino
FC (Furo[3,2-c]coumarin derivative) 4-Chlorophenyl Cyclohexylamino
FNO2 (Furo[3,2-c]coumarin derivative) 4-Nitrophenyl Cyclohexylamino
3zd (Ru-complex-derived) 4-Methylbenzoyl Phenylamino
Target Compound 4-Nitrophenyl 2-Methoxyethylamino Hypothesized

The 2-methoxyethylamino group offers a less sterically hindered and more hydrophilic side chain than cyclohexylamino, possibly enhancing aqueous solubility .

Functional Comparison

Fluorescence Sensing

  • Target Compound: The 4-nitrophenyl group may enhance electron-deficient character, improving sensitivity toward oxidizing metal ions (e.g., Fe³⁺). However, the 2-methoxyethylamino group’s electron-donating nature could modulate quenching efficiency compared to cyclohexylamino .

Physicochemical Properties

Property FH FNO2 Target Compound (Hypothesized)
Melting Point (°C) 198–200 210–212 ~195–200 (estimated)
Fluorescence λₑₘ (nm) 480 (in MeOH) Not reported ~470–490 (predicted)
Solubility Low in polar solvents Low in polar solvents Moderate (due to methoxyethyl)

The target compound’s 2-methoxyethyl group may improve solubility in polar aprotic solvents (e.g., DMF) compared to FH and FNO2, facilitating biological testing .

Biological Activity

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound belonging to the furochromene class. This compound is characterized by its unique structural features, including a furo[3,2-c]chromene core with various functional groups such as methoxyethylamino and nitrophenyl. These modifications contribute to its potential biological activities, making it a subject of interest in pharmacological research.

The biological activity of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Binding to Receptors : It interacts with cellular receptors, modulating signaling pathways that can lead to various physiological responses.
  • Enzyme Inhibition : It acts as an inhibitor of key metabolic enzymes, potentially altering metabolic processes.
  • Inducing Cellular Responses : The compound may trigger cellular events such as apoptosis or cell cycle arrest, influencing cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one exhibit significant antimicrobial properties. For instance, studies have shown that related furocoumarins possess antifungal and antibacterial activities against various pathogens. The minimum inhibitory concentrations (MIC) for these compounds have been reported at levels effective against resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, derivatives of furocoumarins have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and cervix (HeLa) cancers. The efficacy of these compounds often correlates with their ability to induce apoptosis in cancer cells .

Summary of Biological Activities

Activity Details
AntimicrobialEffective against methicillin-resistant Staphylococcus aureus and fungi.
AnticancerCytotoxic effects on multiple cancer cell lines; induces apoptosis.
Enzyme InhibitionInhibits key metabolic enzymes involved in cancer progression and infection.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial activity of furocoumarins derived from natural sources. Compounds exhibited MIC values as low as 0.45 μg/mL against resistant bacterial strains .
  • Cytotoxicity Assessment : Research involving the cytotoxic effects of furocoumarin derivatives showed significant activity against human cancer cell lines with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have demonstrated that 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can effectively bind to epidermal growth factor receptors (EGFR), suggesting a mechanism for its anticancer activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a base-mediated coupling of a chromenone precursor (e.g., 3-hydroxy-4H-chromen-4-one) with propargyl bromide or substituted amines in polar aprotic solvents like DMF, using K₂CO₃ as a catalyst. Reaction conditions such as temperature (reflux in ethanol), stoichiometric ratios (e.g., 1:1.4 molar ratio of chromenone to alkylating agent), and purification via crystallization (ethanol/water mixtures) are critical for achieving yields >70% .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxyethylamino protons at δ 3.2–3.5 ppm, aromatic protons from the nitrophenyl group). Low solubility in common deuterated solvents may require DMSO-d₆ .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 421.12) .
  • XRD : Crystallographic data (monoclinic system, space group P2₁/c) confirm 3D structure and bond angles .
  • HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity) .
  • Solvent Optimization : Compare DMF with DMSO or acetonitrile to reduce side reactions.
  • Statistical Design : Use response surface methodology (RSM) or factorial designs to evaluate interactions between temperature, solvent volume, and reagent ratios .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted nitrophenyl intermediates), guiding recrystallization protocols .

Q. How can molecular docking studies predict biological targets for this chromenone derivative?

  • Methodological Answer :

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Prioritize enzymes with known chromenone interactions (e.g., bacterial DNA gyrase, cytochrome P450) .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with in vitro antimicrobial assays (MIC values against S. aureus or E. coli) .
  • Dynamic Studies : Perform molecular dynamics (MD) simulations (50 ns) in GROMACS to assess binding stability .

Q. What methodologies resolve discrepancies in spectroscopic data caused by impurities or polymorphism?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (ethanol/acetone) to isolate pure polymorphs .
  • Complementary Techniques : Pair XRD with DSC to detect polymorphic transitions (melting point variations >5°C indicate different forms) .
  • 2D NMR : HSQC and HMBC resolve overlapping signals in impure samples .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 14 days.
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of the methoxyethyl group at acidic pH) .
  • LC-MS/MS : Identify degradation pathways (e.g., nitro group reduction to amine under UV light) .

Data Contradiction Analysis

Q. How can conflicting bioactivity results from antimicrobial assays be addressed?

  • Methodological Answer :

  • Standardized Protocols : Follow CLSI guidelines for MIC assays to minimize inter-lab variability .
  • Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
  • Statistical Analysis : Use ANOVA to assess significance of zone-of-inhibition differences across replicates .

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